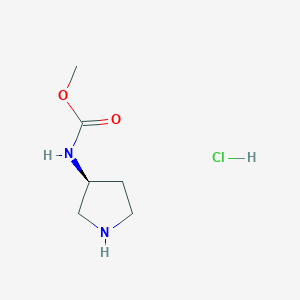

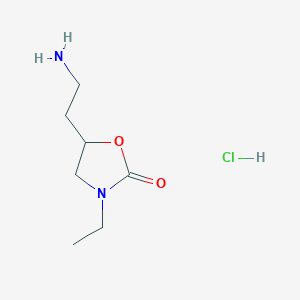

methyl (3S)-pyrrolidin-3-ylcarbamate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl (3S)-pyrrolidin-3-ylcarbamate hydrochloride” is a chemical compound with the molecular formula C7H14ClNO2 . It has an average mass of 179.645 Da and a monoisotopic mass of 179.071304 Da . It is also known by other names such as “(3S)-3-Pipéridinecarboxylate de méthyle, chlorhydrate (1:1)” in French and “Methyl- (3S)-3-piperidincarboxylathydrochlorid (1:1)” in German .

Physical And Chemical Properties Analysis

“Methyl (3S)-pyrrolidin-3-ylcarbamate hydrochloride” is a white to yellow solid at room temperature . It has a molecular weight of 179.65 . More detailed physical and chemical properties such as solubility, melting point, boiling point, etc., were not available in the sources I found .Aplicaciones Científicas De Investigación

Pharmacological Applications

Bradykinin Antagonism : Pyridinolcarbamate, a compound related to pyrrolidines, has been shown to exhibit antagonistic effects against bradykinin-induced venous constriction, demonstrating potential for anti-inflammatory and anti-edematous applications. It also has a preventive effect on inflammatory responses produced by passive cutaneous anaphylaxis and stress-induced arterial reactions, suggesting its utility in cardiovascular research and therapy (Shimamoto et al., 1966).

Synthetic Chemistry and Catalysis

Pyrrolidine Synthesis : The study of pyrrolidines chemistry is significant due to their biological effects and applications in medicine, industry, and as agrochemical substances. The synthesis of pyrrolidines via [3+2] cycloaddition, demonstrating the compound's role in facilitating chemical reactions to produce heterocyclic organic compounds with potential biological activities (Żmigrodzka et al., 2022).

Medicinal Chemistry

Anticancer Activity : Compounds structurally related to pyrrolidines have been studied for their anticancer activities. For instance, derivatives have shown activity against experimental neoplasms, indicating the potential for pyrrolidine structures in developing anticancer agents (Wheeler et al., 1982).

Organocatalysis

Asymmetric Catalysis : Pyrrolidine derivatives have been utilized as efficient organocatalysts for asymmetric Michael addition, offering high yields and excellent stereoselectivity. This highlights their role in synthetic organic chemistry for creating chiral molecules, which are crucial in drug synthesis and the development of new materials (Kaur et al., 2018).

Propiedades

IUPAC Name |

methyl N-[(3S)-pyrrolidin-3-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.ClH/c1-10-6(9)8-5-2-3-7-4-5;/h5,7H,2-4H2,1H3,(H,8,9);1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKDVLKJPBGOOF-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1CCNC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N[C@H]1CCNC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2644630.png)

![N-Benzyl-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2644633.png)

![[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanol](/img/structure/B2644635.png)

![3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2644642.png)

![N-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2644645.png)

![2-(4-{[3,5,6-Trimethyl-2-(piperidin-1-ylcarbonyl)-1-benzofuran-7-yl]sulfonyl}piperazin-1-yl)pyrimidine](/img/structure/B2644646.png)

![(Octahydro-cyclopenta[1,4]oxazin-6-yl)-methanol](/img/structure/B2644650.png)

![6-Ethyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2644651.png)